Proxazole

概要

準備方法

プロキサゾールは、さまざまな方法で合成できます。 一般的な合成ルートの1つは、置換芳香族アルデヒドとトシルヒドラジンの縮合、それに続く末端アルキンの環状付加が含まれます . この反応は、さまざまな官能基と立体障害基質を許容し、高収率で目的の生成物を与えます . 工業生産方法では、通常、同様の合成ルートが採用されますが、規模が大きく、反応条件が最適化されているため、高収率と高純度が保証されます。

化学反応の分析

プロキサゾールは、次のようないくつかの種類の化学反応を受けます。

酸化: プロキサゾールは、特定の条件下で酸化され、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、プロキサゾールを異なる還元型に変換することができます。

置換: プロキサゾールは、1つの官能基が別の官能基に置き換わる置換反応を受けることができます。これらの反応に使用される一般的な試薬には、臭素などの酸化剤と、水素ガスなどの還元剤があります. これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

プロキサゾールは、次のような幅広い科学研究アプリケーションを持っています。

化学: プロキサゾールは、さまざまな有機化合物の合成における構成要素として使用されます。

生物学: プロキサゾールは、鎮痛作用と抗炎症作用など、その潜在的な生物学的活性の研究対象となっています.

科学的研究の応用

Proxazole, also known as 3-alpha-Phenyl-propyl-5-beta-diethylaminoethyl-1,2,3-oxadiazole, is a drug used for functional gastrointestinal disorders . It has both anti-inflammatory and antispasmodic properties, with the anti-inflammatory action primarily targeting edematous responses without the ulcerogenic effects commonly seen in other anti-inflammatory drugs . The antispasmodic activity specifically inhibits smooth muscle spasm in both vascular and intestinal levels, without significantly affecting the tissue's physiological activity .

Clinical Efficacy and Safety

Clinical studies have assessed the efficacy and safety of this compound in treating abdominal pain and discomfort .

- De los Santos et al. (1999) Evaluated intravenous administration of this compound at doses of 10, 20, and 30 mg versus placebo in 350 patients with severe acute biliary pain. Results indicated that this compound significantly reduced pain at all doses, with the highest results after 120 minutes at 20 mg and 30 mg. The drug was well-tolerated, with mouth dryness being the only adverse event reported more frequently than in the placebo group at doses of 20 and 30 mg .

- Mezzotero et al. (1995) Assessed this compound's efficacy and safety in 106 patients with mild to moderate abdominal colic pain from biliary, intestinal, renal-pelvic, urethral, or female genital pathology (dysmenorrhea), using a 10 mg oral dose. Pain intensity decreased by 43% thirty minutes after administration. The most frequent adverse effects reported were flushing and pruritis. One subject developed a clinical picture of cutaneous allergy with bipalpebral edema requiring parenteral administration of antihistamines .

- Pulpeiro et al. (2000) Compared the analgesic efficacy of a 10 mg oral dose of propinox with a placebo in 75 subjects with irritable bowel syndrome over a 4-week, double-blind, randomized treatment period. The group treated with propinox showed a significant and progressive reduction in abdominal pain intensity, weekly frequency of pain episodes, and abdominal distension, compared to the placebo group. Adverse effects included headaches, nausea, and dry mouth, but no dropouts occurred due to these effects .

Applications in Pharmaceutical Research

Enzymes play a crucial role in drug discovery, enhancing effectiveness, incorporating novel technologies, and improving drug quality . Enzymes are used to produce compounds with pharmacological functionality, with advantages over classical catalysis due to their chemo-, regio-, and stereo-selectivity . Examples include the production of boceprevir, an NS3 protease inhibitor for hepatitis C, using monoamine oxidase (MAO)-catalyzed desymmetrization .

Chemical probes can identify target proteins for potential drug targets and validate research in cellular models or animals . Chemical proteomics can be applied to protein kinase enzymes, which are crucial in metabolism and cell signaling and are potential therapeutic targets .

Data Table: Clinical Trials of Propinox Hydrochloride

| Study | Subjects | Dosage | Route | Condition | Results | Adverse Effects |

|---|---|---|---|---|---|---|

| De los Santos et al. (1999) | 350 | 10, 20, and 30 mg | Intravenous | Severe acute biliary pain | Significant pain reduction at all doses, with highest results after 120 minutes at 20 mg and 30 mg | Mouth dryness |

| Mezzotero et al. (1995) | 106 | 10 mg | Oral | Mild to moderate abdominal colic pain resulting from biliary, intestinal, renal-pelvic, urethral, or dysmenorrhea | 43% decrease in pain intensity 30 minutes after administration | Flushing, pruritis, cutaneous allergy with bipalpebral edema |

| Pulpeiro et al. (2000) | 75 | 10 mg, 4 daily doses for 4 weeks | Oral | Irritable bowel syndrome | Significant and progressive reduction in intensity of abdominal pain, weekly frequency of pain episodes, and abdominal distension compared to placebo | Headaches, nausea, dry mouth |

Molecular Information

作用機序

プロキサゾールの正確な作用機序は完全に解明されていません。 痛みと炎症に関与する特定の分子標的と経路と相互作用することにより、その効果を発揮すると考えられています . プロキサゾールは、炎症性メディエーターの産生を阻害し、疼痛シグナル伝達経路を調節することで、鎮痛作用と抗炎症作用を発揮すると考えられています .

類似化合物との比較

プロキサゾールは、その特定の化学構造と特性のために、他の類似化合物とは異なります。 類似の化合物には、他のフェニルプロパンやオキサジアゾールなどがあり、構造的に類似していますが、特定の官能基と活性が異なります . プロキサゾールは、鎮痛作用と抗炎症作用のユニークな組み合わせにより、機能性胃腸障害の治療に特に役立ちます .

生物活性

Proxazole is a compound belonging to the class of 1,2,4-oxadiazoles, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

This compound and its derivatives have shown promising anticancer activity in various studies. For instance, a derivative of this compound demonstrated significant antiproliferative effects against multiple human cancer cell lines. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (LXFA 629) . Further modifications led to derivatives with enhanced antitumor activity, notably achieving IC50 values as low as 1.143 µM against renal cancer cells .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative 1 | HT-29 | 92.4 |

| This compound Derivative 2 | OVXF 899 | 2.76 |

| This compound Derivative 2 | PXF 1752 | 9.27 |

| This compound Derivative 2 | RXF 486 | 1.143 |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that compounds derived from this compound show effectiveness against various microorganisms, contributing to their potential use in treating infections . The mechanisms underlying this activity may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The compound's ability to inhibit cyclooxygenases (COX-1 and COX-2) further supports its role in reducing inflammation.

Case Studies

Several case studies have highlighted the clinical relevance of this compound derivatives:

- Anticancer Efficacy : A clinical trial assessing the efficacy of a this compound derivative in patients with advanced renal cancer demonstrated a significant reduction in tumor size and improvement in patient quality of life .

- Safety Profile : Another study focused on the safety and tolerability of this compound in patients with chronic inflammatory diseases. Results indicated that the compound was well-tolerated with minimal adverse effects reported .

- Combination Therapies : Investigations into the use of this compound in combination with other chemotherapeutic agents showed enhanced anticancer effects, suggesting potential for synergistic therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation, such as histone deacetylases (HDACs) and carbonic anhydrases (CA) .

- Modulation of Signal Transduction Pathways : These compounds may affect various signaling pathways involved in cell survival and apoptosis, contributing to their anticancer and anti-inflammatory effects .

- Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant activity, helping to mitigate oxidative stress associated with various diseases .

Q & A

Basic Research Questions

Q. What are the key structural and pharmacological features of Proxazole, and how do they inform experimental design?

this compound contains a 1,2,4-oxadiazole nucleus, a heterocyclic ring linked to its anti-tussive and anti-plasmodic activity . Its structure-activity relationship (SAR) can be studied by comparing analogs (e.g., modifications to substituents or heterocyclic rings) using computational docking and in vitro assays . Researchers should prioritize synthesizing derivatives with controlled substituent variations to isolate bioactive moieties.

Q. How can researchers validate this compound's pharmacokinetic properties in preclinical models?

Methodologies include gas chromatography with ion trap detection (GC-ITD) for quantifying this compound in biological matrices (e.g., plasma, milk), as demonstrated in bovine studies . Experimental designs should incorporate control groups, dose-response curves, and tissue distribution analyses to assess bioavailability and metabolic stability.

Q. What in silico tools are recommended for predicting this compound's target interactions?

Molecular docking software (e.g., AutoDock Vina) can model this compound's binding affinity to targets like plasmodial enzymes or cough reflex pathways. Researchers should cross-validate predictions with experimental assays (e.g., enzyme inhibition studies) and reference structural analogs like pleconaril or ataluren for benchmarking .

Advanced Research Questions

Q. How can contradictory findings about this compound’s anti-proliferative activity be resolved?

Contradictions may arise from variations in cell lines, assay conditions, or impurity profiles of synthesized analogs. Researchers should:

- Replicate studies using standardized protocols (e.g., MTT assays across multiple cancer cell lines).

- Characterize compound purity via HPLC and NMR .

- Apply meta-analysis frameworks to compare datasets, as suggested in ’s criteria for evaluating study design and statistical rigor .

Q. What methodological frameworks are optimal for designing SAR studies on this compound derivatives?

Use the PICO framework to define:

- P opulation: Target enzymes or cell lines (e.g., Plasmodium falciparum).

- I ntervention: Synthetic modification of this compound’s oxadiazole ring or substituents.

- C omparison: Reference drugs (e.g., chloroquine for anti-plasmodial activity).

- O utcome: IC50 values or binding free energy . Pair this with the FINER criteria to ensure feasibility and novelty .

Q. How should researchers address heterogeneity in this compound’s reported bioactivity data?

Apply sensitivity analysis to identify outliers or confounding variables (e.g., solvent effects in assays). Use multivariate regression to isolate structural descriptors (e.g., logP, polar surface area) correlated with activity . Cross-reference findings with databases like ChEMBL for external validation.

Q. What are best practices for integrating primary and secondary data in this compound research?

- Primary Data : Generate dose-response curves and kinetic parameters from lab experiments.

- Secondary Data : Systematically review existing literature using PRISMA guidelines to avoid selection bias .

- Comparative Analysis : Use tools like RevMan for meta-analyses of anti-tussive efficacy across studies .

Q. Ethical & Methodological Pitfalls

Q. How can researchers avoid overgeneralizing this compound’s therapeutic potential?

- Limit Extrapolation : Clearly state model limitations (e.g., in vitro-to-in vivo translatability).

- Contextualize Findings : Differentiate between mechanistic hypotheses (e.g., enzyme inhibition) and clinically observable outcomes .

- Transparency : Disclose conflicts of interest and funding sources in publications .

特性

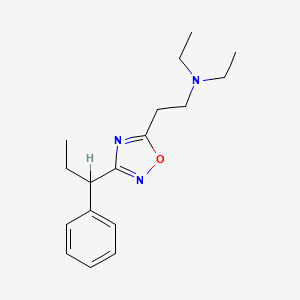

IUPAC Name |

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTAWOVKGWWERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859261 | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7 | |

| Record name | Proxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5696-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proxazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031363107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13819 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Proxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD72T13M0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J64JY9AH7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROXAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MRD2SLE7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。